molecular formula C13H16O5S3 B082958 Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate CAS No. 13700-78-2

Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate

Cat. No. B082958
CAS RN: 13700-78-2
M. Wt: 348.5 g/mol
InChI Key: GLHPGDBPBXGJTA-UHFFFAOYSA-N
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Description

Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate is a chemical compound with specific structural and chemical characteristics. It is part of a larger family of thiopyran derivatives, which are known for their varied applications in chemistry and pharmacology. However, for this analysis, the focus will be strictly on the synthesis, molecular and physical properties, and chemical properties of this specific compound.

Synthesis Analysis

The synthesis of similar thiopyran derivatives typically involves complex organic reactions. For instance, the synthesis of bis[3,3-bis(diethylamino)thioacryloyl] disulfide, a related compound, was achieved through a reaction that yielded 2H-thiopyran-2-thione derivatives in modest-to-reasonable yields, demonstrating the complexity and efficiency of synthesis methods for such compounds (Akimoto, Masaki, & Nakayama, 1996).

Molecular Structure Analysis

The molecular structure of thiopyran derivatives is often complex, featuring multiple functional groups and heteroatoms. For example, the X-ray crystal structures of related tin compounds revealed distinct types of carboxylate moieties and complex geometries (Gielen et al., 1992). Such detailed structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions and Properties

Thiopyran derivatives exhibit diverse chemical reactivity. For example, bis(diethylamino)[(methylthio)thiocarbonyl]carbenium salts, a related compound, showed ambident reactivities toward a range of nucleophiles, indicating the potential for complex chemical behavior (Nakayama, Otani, Sugihara, & Ishii, 1997). This suggests that Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate could also have unique chemical properties.

Scientific Research Applications

  • Synthesis and Reactivity : This compound shows interesting reactivity patterns, useful in synthetic chemistry. For instance, in the synthesis and reactivity of 4H-Dithieno[2,3-b: 3′,2′-e]-thiopyran derivatives, Diethyl 4-hydroxy-2-thioxo-2H-thiopyran-3,5-dicarboxylate reacts to form substitution products that further cyclize, leading to new derivatives (Ried, Podkowik, & Oremek, 1980).

  • Facile Synthesis of New Derivatives : It serves as a starting material for facile synthesis of new chemical derivatives. In a study, it was used as an intermediate for synthesizing new thieno[2,3-b]-thiophene derivatives, illustrating its versatility in creating diverse chemical structures (Mabkhot, Kheder, & Al-Majid, 2010).

  • Formation of 2H-Thiopyran-2-thione Derivatives : This compound is involved in reactions forming 2H-thiopyran-2-thione derivatives, a class of compounds with various applications. For example, the reaction of bis[3,3-bis(diethylamino)thioacryloyl] disulfide with different dienophiles resulted in 2H-thiopyran-2-thione derivatives, demonstrating its utility in complex chemical syntheses (Akimoto, Masaki, & Nakayama, 1996).

  • Pharmacological Applications : While specifically excluding drug use and dosage information, it's notable that derivatives of this compound have been studied for pharmacological activities, though the details of these activities are beyond the scope of this summary.

  • Electrochemical Studies : In a study on corrosion inhibition, derivatives of Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate were used as inhibitors in corrosion studies, indicating their potential applications in materials science and engineering (Yadav, Behera, Sinha, & Yadav, 2014).

  • Synthesis of Luminescent Compounds : This compound has been used in the synthesis of luminescent compounds, as demonstrated in a study where it was used to sensitize the emission of lanthanide ions, showing its potential in creating materials for optical applications (Tigaa, Lucas, & de Bettencourt-Dias, 2017).

Safety And Hazards

Without specific information on this compound, it’s hard to provide accurate safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in the synthesis of other compounds, or it might have applications in fields like materials science or medicinal chemistry .

properties

IUPAC Name

diethyl 2,6-bis(methylsulfanyl)-4-oxothiopyran-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5S3/c1-5-17-10(15)7-9(14)8(11(16)18-6-2)13(20-4)21-12(7)19-3/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHPGDBPBXGJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C(C1=O)C(=O)OCC)SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650230
Record name Diethyl 2,6-bis(methylsulfanyl)-4-oxo-4H-thiopyran-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate

CAS RN

13700-78-2
Record name Diethyl 2,6-bis(methylsulfanyl)-4-oxo-4H-thiopyran-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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